3-(Cyanomethyl)pyrazine-2-carboxylic acid
Description
3-(Cyanomethyl)pyrazine-2-carboxylic acid is a pyrazine derivative featuring a cyanomethyl (-CH2CN) substituent at the 3-position and a carboxylic acid group at the 2-position. The cyanomethyl group introduces both electron-withdrawing and lipophilic characteristics, distinguishing it from other pyrazine derivatives.
Properties
Molecular Formula |
C7H5N3O2 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-(cyanomethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-2-1-5-6(7(11)12)10-4-3-9-5/h3-4H,1H2,(H,11,12) |
InChI Key |
SVLNOXMNTTXCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CC#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with cyanomethyl reagents under controlled conditions. One common method involves the use of cyanomethyl magnesium bromide as a reagent, which reacts with pyrazine-2-carboxylic acid in the presence of a suitable catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
The carboxylic acid group undergoes hydrolysis under acidic or basic conditions, forming salts or decarboxylation products. The cyano group in the cyanomethyl substituent can hydrolyze to form carboxylic acids or amides under strong acidic/basic conditions.
Oxidation/Reduction
The cyanomethyl group (-CH₂CN) may undergo oxidation or reduction:
-
Oxidation : Converts the cyanomethyl group to a ketone (e.g., -CO) under oxidizing agents like H₂O₂.
-
Reduction : Reduces the cyano group to an amine (-CH₂NH₂) using LiAlH₄ or NaBH₄.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrolysis | H₂O, acid/base catalyst | Salts or decarboxylated |
| Oxidation | H₂O₂, m-CPBA | Ketone derivatives |
| Reduction | LiAlH₄, NaBH₄ | Aminomethyl derivatives |
Esterification
Ester derivatives (e.g., methyl/propyl esters) are formed via reaction with alcohols and H₂SO₄, enhancing lipophilicity for pharmaceutical applications .
Amidation
Reactions with carbamoylating agents yield amide derivatives (e.g., 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids), which exhibit antimicrobial activity .
Substitution Reactions
The pyrazine ring undergoes electrophilic substitution, enabling functional group diversification. For example, nitration or alkylation can introduce additional substituents for targeted biological activity .
Antimicrobial Activity
Structure-activity relationship studies highlight that substitutions (e.g., phenylcarbamoyl groups) enhance antimycobacterial effects. For instance, 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (MIC = 1.56 μg/mL) shows potent activity against Mycobacterium tuberculosis .
Enzyme Inhibition
Derivatives like cinnamic acid–pyrazine hybrids exhibit kinase inhibition (e.g., Pim-2 IC₅₀ = 10–12 nM) and antioxidant effects, suggesting applications in neuroprotection and cancer therapy .
Analytical Characterization
Key techniques include:
Scientific Research Applications
Medicinal Chemistry Applications
3-(Cyanomethyl)pyrazine-2-carboxylic acid serves as a valuable scaffold in the development of novel pharmaceuticals. Its derivatives have shown promising biological activities, including:
- Antimicrobial Activity : Compounds derived from pyrazine-2-carboxylic acids have exhibited significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and other bacteria. For instance, derivatives of pyrazinamide have been explored for their enhanced lipophilicity and antimycobacterial activity, indicating that modifications to the pyrazine structure can lead to improved efficacy against resistant strains of bacteria .
- Cancer Research : The pyrazine scaffold is being investigated for its potential as a selective inhibitor in cancer therapies. For example, related compounds have been shown to inhibit c-Met kinases, which are implicated in cancer progression. The ability to modify substituents on the pyrazine ring allows for the optimization of these compounds for better selectivity and potency against cancer cells .
Synthetic Utility
The compound is also utilized in various synthetic methodologies:
- Building Block for Complex Molecules : this compound can be employed as an intermediate in the synthesis of more complex heterocyclic compounds. Its functional groups facilitate diverse reactions, including cyclization and coupling reactions that are essential in organic synthesis .
- Multicomponent Reactions : The compound can participate in innovative multicomponent reactions, allowing for the rapid construction of diverse molecular architectures from simple starting materials. This approach is particularly useful in drug discovery where time-efficient synthesis is crucial .
Recent research has highlighted the biological activities associated with this compound:
- Antiviral Properties : Some derivatives have been tested for their ability to inhibit viral proteases, such as those from SARS-CoV-2. The presence of electrophilic groups in certain analogs enhances their ability to form covalent bonds with viral enzymes, leading to effective inhibition .
- Anti-inflammatory Effects : Research indicates that pyrazine derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. Their ability to modulate inflammatory pathways is currently under investigation .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-(Cyanomethyl)pyrazine-2-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula : C8H8N2O2
Molecular Weight : 164.16 g/mol
IUPAC Name : this compound
CAS Number : [Not specified in the sources]
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The pyrazine ring system is known for its ability to form hydrogen bonds and π-π interactions, which can modulate enzyme activities and receptor functions.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazine derivatives, including this compound. For instance:
- Antitubercular Activity : Research indicates that pyrazine derivatives exhibit significant activity against Mycobacterium tuberculosis. Compounds structurally related to this compound have been shown to inhibit the growth of this bacterium effectively, with some derivatives achieving minimal inhibitory concentrations (MICs) as low as 1.56 μg/mL .
- Antifungal Activity : The compound has also demonstrated antifungal properties, particularly against strains such as Trichophyton mentagrophytes. The inhibition rates were substantial, suggesting potential therapeutic applications in treating fungal infections .
Anti-inflammatory and Anticancer Properties
There is emerging evidence that pyrazine derivatives may possess anti-inflammatory and anticancer activities:
- Inhibition of Cancer Cell Proliferation : Some studies have explored the effects of pyrazine derivatives on various cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting cell proliferation in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
Structure-Activity Relationships (SAR)
The biological potency of this compound can be influenced by various structural modifications. Studies have indicated that:
- Substituent Effects : The presence of different substituents on the pyrazine ring significantly affects biological activity. For instance, modifications that enhance lipophilicity tend to improve antimicrobial efficacy .
- Comparative Analysis : When compared to other pyrazine derivatives, this compound exhibits unique properties that may confer specific advantages in targeting certain biological pathways .
Data Tables
Case Studies
- Antimycobacterial Screening : A study synthesized various analogs of pyrazinoic acid and evaluated their antimycobacterial activity against Mycobacterium tuberculosis. Among these, certain analogs showed enhanced activity compared to traditional treatments .
- Antifungal Efficacy Study : Another investigation focused on the antifungal properties of substituted pyrazines, demonstrating that specific modifications could lead to significant increases in antifungal potency against multiple strains .
Q & A
Basic: What are the primary synthetic pathways for 3-(Cyanomethyl)pyrazine-2-carboxylic acid and its derivatives?
Answer:
- Nitrile Hydrolysis : A common route involves hydrolyzing cyanopyrazine derivatives. For example, 2-cyanopyrazine can undergo hydrolysis to yield pyrazine-2-carboxylic acid derivatives, a method validated in Ashford’s Dictionary .
- Biocatalytic Synthesis : Enzymatic approaches, such as using amidase from Bacillus smithii IITR6b2 under solvent-free conditions, enable efficient synthesis of pyrazine-2-carboxylic acid hydrazide with minimal by-products. Optimization via response surface methodology (RSM) ensures high molar conversion .
- Derivatization : Substitution at the pyrazine ring (e.g., introducing cyano or amino groups) is achieved via coupling reactions. For instance, carbodiimide-mediated coupling in pyridine facilitates amide bond formation .
Basic: How are spectroscopic and computational methods applied to characterize this compound?
Answer:
- Vibrational Spectroscopy : FT-IR and Raman spectroscopy identify functional groups (e.g., carboxylic acid O–H stretch at ~2500–3300 cm⁻¹) and hydrogen bonding networks, as shown in substituted pyrazine-2-carboxylic acid analogs .
- DFT Modeling : Density Functional Theory (DFT) predicts molecular geometry, HOMO-LUMO gaps, and hyperpolarizability. For example, MEP (Molecular Electrostatic Potential) maps clarify reactive sites in pyrazine derivatives .
- X-ray Crystallography : Resolves intra-/intermolecular hydrogen bonds (e.g., N–H···O interactions in 3-aminopyrazine-2-carboxylic acid derivatives) critical for stability .
Advanced: What mechanistic role does pyrazine-2-carboxylic acid play in vanadium-catalyzed oxidation reactions?
Answer:
- Radical Generation : In the presence of vanadate and H₂O₂, pyrazine-2-carboxylic acid (PCA) forms a diperoxovanadium(V) complex. Its decomposition generates peroxyl (HOO·⁻) and hydroxyl (HO·) radicals, which abstract hydrogen from alkanes or alcohols .
- Kinetic Analysis : The rate-limiting step involves hydrogen transfer from coordinated H₂O₂ to PCA, forming a V(IV) intermediate. This species reacts with H₂O₂ to regenerate HO· radicals, sustaining catalytic cycles .
- Regioselectivity : Low selectivity in alkane oxidation (e.g., hexane C(1):C(2):C(3) = 1.0:6.8:6.0) suggests radical-mediated pathways over enzyme-like specificity .
Advanced: How can computational methods optimize reaction conditions for derivative synthesis?
Answer:
- Central Composite Design (CCD) : RSM with CCD identifies optimal parameters (e.g., pH, temperature) for enzymatic synthesis, achieving >90% yield in pyrazine-2-carboxylic acid hydrazide production .
- Transition State Analysis : DFT studies model hydrogen transfer steps in catalytic systems, predicting activation barriers (e.g., ~70 kJ/mol for cyclohexane oxidation) .
Advanced: How do structural modifications influence biological activity in pyrazine derivatives?
Answer:
- Antimicrobial Activity : Introducing carboxamide substituents (e.g., N-substituted 3-aminopyrazine-2-carboxamides) enhances antimicrobial potency. In vitro assays against S. aureus and E. coli show MIC values <50 µg/mL, linked to hydrogen bonding with bacterial targets .
- Antimycobacterial SAR : Pyrazinoic acid analogs (e.g., methyl esters) exhibit activity against Mycobacterium tuberculosis. Modifying the pyrazine ring’s electron density improves membrane permeability .
Advanced: What diagnostic applications utilize pyrazine-2-carboxylic acid detection?
Answer:
- Pyrazinamide Resistance : Immunoassays detect pyrazine-2-carboxylic acid (a metabolite of pyrazinamide) to identify drug-resistant M. tuberculosis strains. ELISA-based methods achieve 85% sensitivity in clinical isolates .
Basic: What are the challenges in analyzing hydrogen bonding networks in pyrazine derivatives?
Answer:
- Crystallographic Limitations : Displacement parameters in X-ray structures may underestimate hydrogen bond strength due to thermal motion. Complementary IR spectroscopy confirms bond stability .
- Dynamic Effects : Solvent interactions in solution-phase NMR can mask hydrogen bonding patterns observed in solid-state structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
